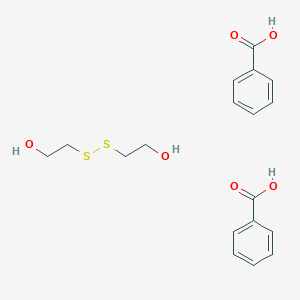
Benzoic acid;2-(2-hydroxyethyldisulfanyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid;2-(2-hydroxyethyldisulfanyl)ethanol is a compound that combines the properties of benzoic acid and a disulfide-containing alcohol. Benzoic acid is a well-known organic compound with the formula C7H6O2, commonly used as a food preservative and in various industrial applications. The addition of the 2-(2-hydroxyethyldisulfanyl)ethanol moiety introduces unique chemical properties, making this compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;2-(2-hydroxyethyldisulfanyl)ethanol typically involves the reaction of benzoic acid with 2-(2-hydroxyethyldisulfanyl)ethanol under specific conditions. One common method includes the esterification of benzoic acid with the alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of microwave-assisted synthesis has been explored to enhance reaction rates and selectivity . This method allows for precise control over temperature and reaction time, leading to higher efficiency in large-scale production.
化学反应分析
Types of Reactions
Benzoic acid;2-(2-hydroxyethyldisulfanyl)ethanol undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
科学研究应用
Benzoic acid;2-(2-hydroxyethyldisulfanyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in redox biology due to the presence of the disulfide bond.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of polymers and as an additive in various formulations.
作用机制
The mechanism of action of Benzoic acid;2-(2-hydroxyethyldisulfanyl)ethanol involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can interact with various biological molecules. This redox activity is crucial in modulating cellular processes and can influence pathways involved in oxidative stress and cellular signaling .
相似化合物的比较
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid used as a preservative.
2-(2-hydroxyethyldisulfanyl)ethanol: A disulfide-containing alcohol with redox properties.
2-[(2-Hydroxyethyl)disulfanyl]ethyl acetate: A similar compound with an acetate group instead of a benzoic acid moiety.
Uniqueness
Benzoic acid;2-(2-hydroxyethyldisulfanyl)ethanol is unique due to the combination of the aromatic carboxylic acid and the disulfide-containing alcohol. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
属性
CAS 编号 |
265094-76-6 |
|---|---|
分子式 |
C18H22O6S2 |
分子量 |
398.5 g/mol |
IUPAC 名称 |
benzoic acid;2-(2-hydroxyethyldisulfanyl)ethanol |
InChI |
InChI=1S/2C7H6O2.C4H10O2S2/c2*8-7(9)6-4-2-1-3-5-6;5-1-3-7-8-4-2-6/h2*1-5H,(H,8,9);5-6H,1-4H2 |
InChI 键 |
BQSBWSHISCCDTO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C(CSSCCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


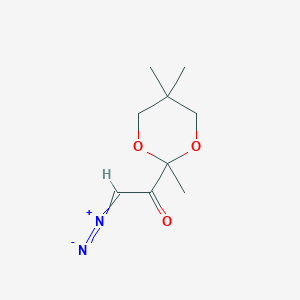
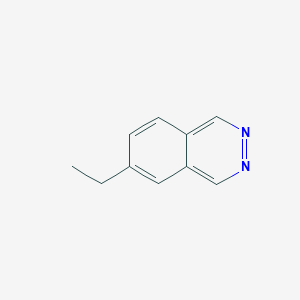
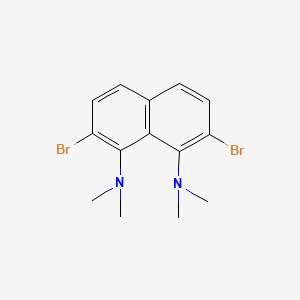
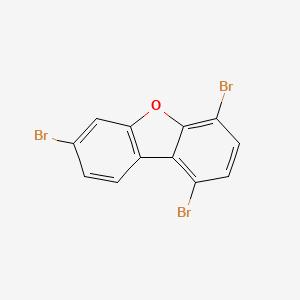
![(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone](/img/structure/B14241968.png)
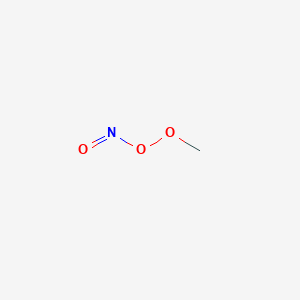
![N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine](/img/structure/B14241976.png)
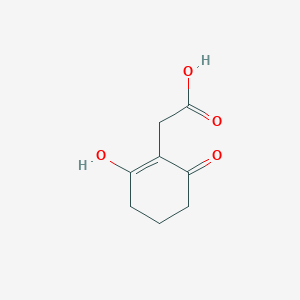
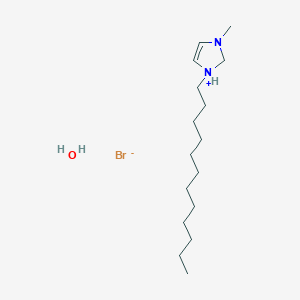
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14242009.png)
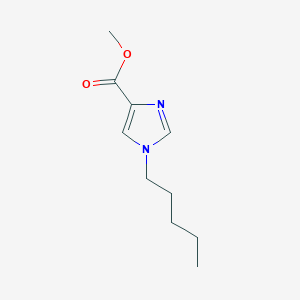
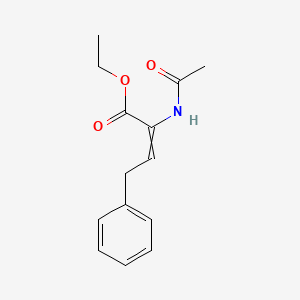
![Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol](/img/structure/B14242021.png)
![N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}propanamide](/img/structure/B14242033.png)
